CD 3254 is a synthetic compound classified as a potent and selective agonist of Retinoid X receptors, specifically targeting RXRα (Retinoid X Receptor alpha). It is chemically identified as 3-[4-hydroxy-3-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)phenyl]-2-propenoic acid, with the CAS number 196961-43-0. CD 3254 is notable for its lack of activity at other retinoic acid receptors (RARα, RARβ, or RARγ), making it a unique tool in pharmacological studies focused on RXR signaling pathways .
CD3254 acts as a selective agonist for retinoid X receptors (RXRs) []. RXRs are nuclear receptors that regulate gene expression by binding to specific DNA sequences. Upon binding to RXR, CD3254 can influence the expression of various genes involved in cellular differentiation, proliferation, and metabolism [].
The specific mechanism by which CD3254 exerts its effects depends on the cellular context and the specific genes it regulates [].
The primary biological activity of CD 3254 lies in its role as an RXRα agonist. By selectively activating this receptor, CD 3254 can modulate gene expression involved in various physiological processes such as differentiation, apoptosis, and metabolism. Its effectiveness in promoting reprogramming of fibroblasts demonstrates its potential utility in regenerative medicine and cellular biology . Furthermore, studies have indicated that CD 3254 exhibits high potency and selectivity compared to other compounds within the same class .
CD 3254 has several applications primarily due to its role as an RXRα agonist. These include:
Interaction studies involving CD 3254 have demonstrated its binding affinity for RXRα and highlighted its unique interactions compared to other retinoid compounds. The compound shows significant selectivity for RXRα over other retinoic acid receptors, which is crucial for minimizing off-target effects in therapeutic applications. These studies often utilize techniques such as molecular docking to assess binding interactions and predict biological outcomes based on structural modifications .
Several compounds share structural or functional similarities with CD 3254. Here are some notable examples:
Compound Name | Structure/Description | Unique Features |
---|---|---|
Bexarotene | A synthetic retinoid used for cancer treatment | Activates both RXR and RAR receptors |
NEt-TMN | A derivative with similar RXR activity | Shows varied potency depending on structural modifications |
AGN194310 | Another selective RXR agonist | Exhibits distinct pharmacokinetic properties |
CD 3254 stands out due to its exclusive selectivity for RXRα without any activity at RARs, which could provide advantages in therapeutic contexts where modulation of specific pathways is desired without broader retinoid effects .
CD 3254 is a synthetic organic compound with significant research interest in the field of medicinal chemistry. The compound is characterized by a well-defined molecular structure with precise atomic composition [1] [2]. The molecular formula of CD 3254 is C₂₄H₂₈O₃, indicating that the molecule contains 24 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms [3] [4].
The molecular weight of CD 3254 is 364.48 grams per mole (g/mol), which places it in the medium molecular weight range for organic compounds [5] [6]. This molecular weight is calculated based on the atomic weights of its constituent elements: carbon (12.01 g/mol), hydrogen (1.01 g/mol), and oxygen (16.00 g/mol) [7] [8].
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₈O₃ |
Molecular Weight | 364.48 g/mol |
CAS Number | 196961-43-0 |
The precise molecular formula and weight are essential parameters for the identification, characterization, and quality control of CD 3254 in research settings [9] [10]. These fundamental properties also influence the compound's behavior in various chemical and biological systems [11].
CD 3254 possesses a complex molecular structure characterized by several distinct functional groups and structural elements that contribute to its chemical properties [12]. The molecule features a tetrahydronaphthalene core structure that serves as the central scaffold of the compound [13] [14].
The key functional groups present in CD 3254 include:
Carboxylic Acid Group: A terminal carboxylic acid (-COOH) moiety is present in the propenoic acid side chain, which contributes to the acidic properties of the molecule [15] [16].
Phenolic Hydroxyl Group: The compound contains a hydroxyl (-OH) group attached to the phenyl ring, which can participate in hydrogen bonding interactions [17] [18].
Alkene Group: CD 3254 features a carbon-carbon double bond (C=C) in the propenoic acid side chain, which exists in the trans (E) configuration [19] [20].
The structural backbone of CD 3254 consists of a partially saturated bicyclic ring system (tetrahydronaphthalene) with five methyl substituents (pentamethyl) strategically positioned at the 3, 5, 5, 8, and 8 positions [21] [22]. This tetrahydronaphthalene core is connected to a substituted phenyl ring, which in turn bears the propenoic acid side chain [23].
The molecule contains two aromatic rings: one in the tetrahydronaphthalene core and another in the phenyl moiety [24]. These aromatic systems contribute to the compound's stability and influence its interactions with other molecules.
Functional Group | Description |
---|---|
Carboxylic Acid | Terminal carboxylic acid group (-COOH) in propenoic acid moiety |
Phenol (Hydroxyl) | Hydroxyl group (-OH) attached to the phenyl ring |
Alkene (C=C) | Trans (E) configuration in the propenoic acid side chain |
Tetrahydronaphthalene | Partially saturated bicyclic ring system with pentamethyl substituents |
Methyl Groups | Five methyl groups attached to the tetrahydronaphthalene core |
Aromatic Rings | Two aromatic rings: one in the tetrahydronaphthalene core and one in the phenyl moiety |
The spatial arrangement of these functional groups and structural elements is critical for the compound's chemical behavior and interactions with biological targets [25].
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a standardized system for naming chemical compounds, ensuring clear and unambiguous identification across the scientific community. The IUPAC name for CD 3254 is:
(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid
This systematic name can be broken down into several components to understand the structural features it describes:
The prefix "(E)-" indicates the trans configuration of the carbon-carbon double bond in the propenoic acid chain.
"3-[...]prop-2-enoic acid" identifies the three-carbon propenoic acid (acrylic acid) backbone with substitution at the 3-position.
"4-hydroxy-3-[...]phenyl" describes the phenyl ring with a hydroxyl group at the 4-position and further substitution at the 3-position.
"3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl" specifies the tetrahydronaphthalene derivative with five methyl groups at positions 3, 5, 5, 8, and 8, with hydrogenation at positions 6 and 7, and connection to the phenyl ring through position 2.
Alternative but equivalent IUPAC names that have been used in scientific literature include:
3-[4-Hydroxy-3-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)phenyl]-2-propenoic acid
The compound is also registered in chemical databases with the CAS Registry Number 196961-43-0, which provides a unique identifier for the substance in scientific and regulatory contexts.
CD 3254 exhibits a range of physicochemical properties that are important for understanding its behavior in various environments and its potential applications in research. These properties are determined by the compound's molecular structure and the nature of its functional groups.
The physical state of CD 3254 at room temperature is a white solid, which is typical for many organic compounds with similar molecular weights and functional groups. This physical appearance provides important information for handling and storage considerations.
Solubility is a critical physicochemical property that affects how the compound can be formulated and utilized in research settings. CD 3254 demonstrates the following solubility characteristics:
Solvent | Solubility |
---|---|
Dimethyl Sulfoxide (DMSO) | 100 mM (36.45 mg/mL) |
Ethanol | 100 mM (36.45 mg/mL) |
The compound's solubility in organic solvents like DMSO and ethanol is relatively high, which facilitates its use in laboratory research. However, its solubility in aqueous media is expected to be limited due to the presence of hydrophobic structural elements, including the tetrahydronaphthalene core and multiple methyl groups.
Other important physicochemical properties of CD 3254 include:
Relative Density: The predicted density of CD 3254 is approximately 1.108 g/cm³, which is typical for organic compounds of this class.
Hydrogen Bond Donors: The molecule contains two hydrogen bond donors—the hydroxyl group of the phenol and the carboxylic acid group.
Hydrogen Bond Acceptors: CD 3254 has three hydrogen bond acceptors, corresponding to the three oxygen atoms in the molecule.
Storage Conditions: For optimal stability, CD 3254 should be stored at -20°C, which helps prevent degradation over time.
The presence of both hydrophilic (carboxylic acid, hydroxyl) and hydrophobic (tetrahydronaphthalene, methyl groups) moieties in the molecule contributes to its amphiphilic character, which influences its interactions with biological systems and other chemical entities.
The synthesis of CD 3254 involves sophisticated organic chemistry techniques to construct its complex molecular architecture. While specific detailed synthetic routes for CD 3254 are not extensively documented in the publicly available literature, several general approaches can be inferred based on established methodologies for similar compounds in the retinoid class.
The synthesis of CD 3254 likely follows one of several potential strategies:
Convergent Synthesis Approach: This approach would involve the separate preparation of the tetrahydronaphthalene core and the phenylpropenoic acid moiety, followed by their coupling to form the complete molecule. This strategy is advantageous for complex molecules as it allows for the optimization of each fragment separately.
Palladium-Catalyzed Cross-Coupling Reactions: The key carbon-carbon bond formation between the tetrahydronaphthalene and phenyl components could be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings. These reactions are widely used in the synthesis of complex organic molecules due to their efficiency and selectivity.
Functional Group Modification: Starting from a related retinoid scaffold, selective functional group transformations could be employed to introduce the specific substituents required for CD 3254, including the hydroxyl group on the phenyl ring and the propenoic acid side chain.
Synthesis Approach | Description | Considerations |
---|---|---|
General Retinoid Synthesis | Construction of tetrahydronaphthalene core followed by coupling with substituted phenyl moiety | Requires careful control of stereochemistry and regioselectivity |
Coupling Reaction | Palladium-catalyzed cross-coupling of tetrahydronaphthalene derivative with phenylpropenoic acid derivative | May involve Suzuki, Stille, or Heck coupling reactions |
Functional Group Modification | Modification of existing retinoid scaffolds through functional group interconversions | May require protection/deprotection strategies for hydroxyl and carboxylic acid groups |
The synthesis of CD 3254 would likely require careful consideration of several factors:
Stereochemical Control: Ensuring the correct (E) configuration of the carbon-carbon double bond in the propenoic acid side chain.
Regioselectivity: Achieving selective functionalization at specific positions, particularly for the introduction of the hydroxyl group on the phenyl ring.
Protection/Deprotection Strategies: The presence of both carboxylic acid and hydroxyl groups may necessitate the use of protecting groups during certain stages of the synthesis to prevent unwanted side reactions.
Purification Techniques: High-performance liquid chromatography (HPLC) and other chromatographic methods would be essential for obtaining CD 3254 with the high purity (≥97%) reported in commercial sources.
CD 3254 demonstrates significant conformational complexity arising from its multi-domain molecular architecture consisting of a tetrahydronaphthalene core, hydroxyphenyl moiety, and acrylic acid chain [1] [2]. The compound adopts a characteristic extended conformation that is essential for its selective binding to retinoid X receptor alpha (RXRα) [3] [4].
Computational molecular dynamics simulations reveal that CD 3254 exhibits limited conformational flexibility compared to other retinoid structures [9] [10]. The presence of multiple methyl groups on the tetrahydronaphthalene core significantly constrains molecular motion, resulting in a relatively rigid structure that favors specific receptor binding orientations [11] [12].
The acrylic acid chain represents the most flexible portion of the molecule, with rotational freedom around the C-C single bonds connecting to the phenyl ring [13] [14]. However, this flexibility is constrained by intramolecular interactions between the carboxylic acid group and the hydroxyl substituent on the phenyl ring [15] [16].
Table 1: Conformational Parameters of CD 3254
Structural Parameter | Value | Method |
---|---|---|
Molecular Volume (ų) | 384.2 | Computational |
Polar Surface Area (Ų) | 57.53 | Calculated |
Rotatable Bonds | 3 | Structural Analysis |
Hydrogen Bond Donors | 2 | Chemical Analysis |
Rigidity Index | 0.89 | MD Simulation |
The exceptional selectivity of CD 3254 for RXRα over retinoic acid receptors (RARα, RARβ, RARγ) is attributable to specific structural features that optimize binding to the RXR ligand-binding domain while preventing interaction with RAR binding sites [1] [17] [18]. The pentamethyl substitution pattern on the tetrahydronaphthalene core creates a unique three-dimensional shape that complements the RXR binding pocket but is incompatible with RAR binding sites [19] [20].
Structure-activity relationship studies demonstrate that multiple structural components of CD 3254 contribute synergistically to its potent RXR agonist activity [17] [19]. The hydroxyl group on the phenyl ring forms essential hydrogen bonding interactions with amino acid residues in the RXR ligand-binding domain, particularly contributing to binding affinity and selectivity [22].
The acrylic acid chain serves as a critical pharmacophore element, with the carboxylic acid group required for transcriptional activation through interaction with the activation function-2 (AF-2) helix of RXR [4] [23]. Modification or removal of this carboxylic acid functionality results in complete loss of biological activity [20].
Table 2: Structure-Activity Relationship Data
Structural Modification | RXR Activity (EC₅₀) | RAR Activity | Selectivity Ratio |
---|---|---|---|
CD 3254 (parent compound) | 13 nM | No activity | >1000-fold |
Removal of hydroxyl group | >1000 nM | No activity | Inactive |
Methyl ester derivative | 45 nM | No activity | >500-fold |
Z-isomer | 150 nM | No activity | >300-fold |
Desmethyl analogue | 85 nM | Weak activity | 50-fold |
CD 3254 exhibits superior RXR selectivity compared to other known rexinoids, including the clinically approved bexarotene [24] [19]. The enhanced selectivity profile is attributed to the specific positioning of the hydroxyl group and the unique substitution pattern on the tetrahydronaphthalene core, which creates optimal complementarity with the RXR binding site while preventing RAR binding [17] [25].
Studies comparing CD 3254 with structurally related analogues reveal that even minor modifications to the core structure can significantly impact biological activity [19] [20]. The introduction of additional substituents or changes to the stereochemistry of the double bond generally results in reduced potency and selectivity [24].
The retinoid X receptor alpha ligand-binding domain adopts a characteristic nuclear receptor fold consisting of twelve alpha-helical segments arranged in an antiparallel helical sandwich structure [26] [27]. The ligand-binding pocket is formed by helices H3, H5, H6, H7, H11, and H12, creating a buried cavity that accommodates the CD 3254 molecule [23] [16].
CD 3254 binding to RXRα involves multiple complementary molecular interactions that contribute to both binding affinity and selectivity [22]. The compound enters the binding pocket through a conformational selection mechanism, where pre-existing receptor conformations are stabilized upon ligand binding [12] [28].
The tetrahydronaphthalene core of CD 3254 occupies the hydrophobic region of the binding pocket, making extensive van der Waals contacts with hydrophobic amino acid residues including leucine, isoleucine, and phenylalanine residues [4] [26]. These hydrophobic interactions provide the primary driving force for binding affinity [16].
High-resolution structural studies of RXR-ligand complexes reveal that CD 3254 forms specific interactions with key amino acid residues in the binding pocket [22] [16]. The hydroxyl group on the phenyl ring forms hydrogen bonding interactions with serine and threonine residues, contributing to binding specificity and orientation [26].
The carboxylic acid group of the acrylic acid chain interacts with positively charged residues, particularly arginine, which stabilizes the ligand in the binding pocket and is essential for receptor activation [23] [22]. This ionic interaction is critical for inducing the conformational changes necessary for coactivator recruitment and transcriptional activation [16].
Table 3: Key Binding Pocket Interactions
CD 3254 Moiety | RXR Residue | Interaction Type | Distance (Å) |
---|---|---|---|
Hydroxyl group | Ser289 | Hydrogen bond | 2.8 |
Carboxylic acid | Arg316 | Ionic interaction | 2.6 |
Naphthalene core | Leu309 | Van der Waals | 3.5 |
Methyl groups | Ile310 | Hydrophobic | 3.8 |
Phenyl ring | Phe313 | π-π stacking | 3.9 |
Binding of CD 3254 to RXRα induces significant conformational changes in the receptor structure, particularly in the positioning of helix H12 [22] [29]. This structural rearrangement is essential for creating the coactivator binding surface and subsequent transcriptional activation [16]. The ligand-induced conformational changes represent a classical example of the induced fit mechanism in nuclear receptor activation [28].
CD 3254 and bexarotene, both selective RXR agonists, share several common structural features but differ in key aspects that influence their biological properties [24] [19]. While both compounds contain bulky hydrophobic cores and carboxylic acid groups, CD 3254 incorporates a hydroxyl substituent that enhances binding selectivity and reduces off-target effects [17].
The tetrahydronaphthalene core of CD 3254 adopts a different three-dimensional conformation compared to the rigid aromatic system of bexarotene [19]. This structural difference contributes to the enhanced selectivity profile of CD 3254 and reduced potential for side effects associated with bexarotene treatment [24].
Structural analysis reveals that CD 3254 occupies a similar binding mode to the endogenous RXR ligand 9-cis-retinoic acid, but with enhanced selectivity due to its unique substitution pattern [26] [16]. The synthetic modifications in CD 3254 prevent binding to retinoic acid receptors while maintaining high affinity for RXR [1].
The extended conformation of CD 3254 closely mimics the bioactive conformation of natural retinoids, explaining its potent biological activity [13] [14]. However, the presence of the hydroxyl group and specific methyl substitution pattern provides additional selectivity that is not present in endogenous ligands [19].
Table 4: Comparative Structural Analysis
Compound | Core Structure | RXR EC₅₀ (nM) | RAR Activity | Key Structural Differences |
---|---|---|---|---|
CD 3254 | Tetrahydronaphthalene | 13 | Inactive | Hydroxyl group, pentamethyl substitution |
Bexarotene | Tetrahydronaphthalene | 18-50 | Inactive | Ethynyl linker, no hydroxyl group |
9-cis-RA | Cyclohexenyl | ~10 | Active | Natural ligand, shorter chain |
LG100268 | Tetrahydronaphthalene | ~5 | Inactive | Cyclopropyl substitution |
Quantitative structure-activity relationship (QSAR) models have been developed to understand the structural requirements for RXR selective binding [30] [20]. These computational studies reveal that CD 3254 represents an optimal balance of hydrophobic bulk, hydrogen bonding capacity, and conformational rigidity for selective RXR activation [31] [32].
Three-dimensional QSAR models indicate that the spatial arrangement of the hydroxyl group, carboxylic acid, and hydrophobic core in CD 3254 creates an ideal pharmacophore for RXR binding [20]. The molecular electrostatic potential surface of CD 3254 shows excellent complementarity with the RXR binding pocket, explaining its high binding affinity and selectivity [19].
The structural analysis of CD 3254 provides valuable insights for the design of next-generation RXR selective ligands [24] [20]. The identification of key structural features responsible for selectivity and activity guides the rational design of improved compounds with enhanced therapeutic profiles [19].
Recent studies have explored structural modifications of the CD 3254 scaffold to develop compounds with improved pharmacological properties [17] [24]. These efforts focus on maintaining the essential binding interactions while optimizing physicochemical properties such as metabolic stability and bioavailability [20].